2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

Catalog No.
S6573766
CAS No.
35086-95-4
M.F
C9H13Cl2NO
M. Wt
222.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-1-(4-chlorophenyl)propan-1-ol hydrochlorid...

CAS Number

35086-95-4

Product Name

2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.1

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClNO. It appears as a colorless to slightly yellow solid and is soluble in water and many organic solvents. This compound is a synthetic derivative of ephedrine, specifically known as 4-chloronorephedrine hydrochloride, and is structurally characterized by the presence of an amino group, a hydroxyl group, and a chlorinated phenyl ring. The compound has gained attention in pharmacological research due to its potential sympathomimetic effects, mimicking the actions of the sympathetic nervous system.

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is not the active form used in research. Instead, it is a precursor to propranolol, a beta-blocker medication that acts by competitively binding to beta-adrenergic receptors in the heart, reducing heart rate and blood pressure [].

Potential as a Sympathomimetic Agent

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, also known as 4-chloronorephedrine hydrochloride, is a structural analogue of the stimulant ephedrine. Ephedrine is a naturally occurring alkaloid that acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. Due to the structural similarity, researchers have explored 4-chloronorephedrine hydrochloride to see if it possesses similar properties []. Studies have shown that 4-chloronorephedrine hydrochloride does indeed exhibit stimulant effects, potentially through mechanisms involving the release of norepinephrine and epinephrine, neurotransmitters involved in the fight-or-flight response [].

Use in Studies of Neurotransmitter Release

4-Chloronorephedrine hydrochloride has been used as a research tool to investigate the mechanisms of neurotransmitter release. Due to its ability to interact with the presynaptic machinery responsible for the release of norepinephrine, researchers can utilize 4-chloronorephedrine hydrochloride to study how different factors or drugs modulate this process []. This information can be valuable in understanding physiological functions regulated by norepinephrine and developing medications for conditions related to norepinephrine imbalances.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into different amines or alcohols, commonly using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where the amino or hydroxyl groups are replaced by other functional groups, often employing alkyl halides or acyl chlorides under basic or acidic conditions .

Research indicates that 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride exhibits stimulant effects similar to those of ephedrine. It has been shown to promote the release of norepinephrine and epinephrine, neurotransmitters involved in the body's fight-or-flight response. This activity positions it as a valuable tool for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine . Additionally, its interactions with various biomolecules make it a candidate for further pharmacological studies.

The synthesis of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride typically involves several steps:

  • Condensation Reaction: The reaction begins with the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base such as potassium hydroxide to yield 4-chloro-phenyl-2-nitropropene.
  • Reduction: This intermediate is then reduced using sodium borohydride in ethanol to form 2-amino-1-(4-chlorophenyl)propan-1-ol.
  • Formation of Hydrochloride Salt: Finally, hydrochloric acid is added to produce the hydrochloride salt form of the compound .

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride has several applications across various fields:

  • Pharmaceutical Research: Investigated for its therapeutic potential and as a precursor in drug synthesis.
  • Organic Chemistry: Utilized as an intermediate in organic synthesis reactions.
  • Biological Studies: Used to explore mechanisms of neurotransmitter release and their modulation by different factors .

Studies on 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride have focused on its interactions with neurotransmitter systems. It has been shown to affect norepinephrine levels, making it relevant for research into conditions related to norepinephrine imbalances. These studies help elucidate how this compound can influence physiological responses and may lead to new therapeutic avenues for disorders associated with neurotransmitter dysregulation .

Several compounds share structural similarities with 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride. Below are some notable examples:

Compound NameMolecular FormulaKey Features
EphedrineC10H15NONaturally occurring sympathomimetic agent
PseudoephedrineC10H13NOCommonly used as a decongestant
PhenylephrineC9H13NO2Selective alpha adrenergic agonist
4-ChloroamphetamineC9H12ClNStimulant with potential psychoactive effects

These compounds exhibit unique pharmacological profiles despite their structural similarities. For instance, while ephedrine and pseudoephedrine are primarily used for respiratory issues, 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is more focused on research applications related to neurotransmitter dynamics .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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